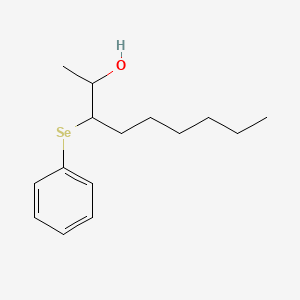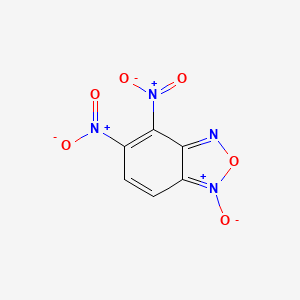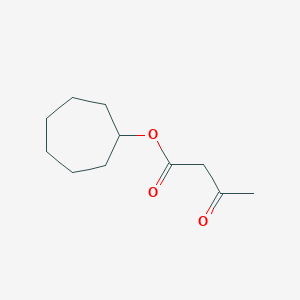
Cycloheptyl 3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloheptyl 3-oxobutanoate is an organic compound with the molecular formula C11H18O3 It is an ester derived from the reaction between cycloheptanol and 3-oxobutanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cycloheptyl 3-oxobutanoate can be synthesized through the esterification reaction between cycloheptanol and 3-oxobutanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Cycloheptyl 3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: this compound can be oxidized to cycloheptyl 3-oxobutanoic acid.
Reduction: Reduction can yield cycloheptyl 3-hydroxybutanoate.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cycloheptyl 3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cycloheptyl 3-oxobutanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the electronic and steric effects of the cycloheptyl group.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-oxobutanoate: Similar in structure but with an ethyl group instead of a cycloheptyl group.
Methyl 3-oxobutanoate: Contains a methyl group in place of the cycloheptyl group.
Isopropyl 3-oxobutanoate: Features an isopropyl group instead of a cycloheptyl group.
Uniqueness
Cycloheptyl 3-oxobutanoate is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in organic synthesis and research.
Propiedades
Número CAS |
653565-53-8 |
|---|---|
Fórmula molecular |
C11H18O3 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
cycloheptyl 3-oxobutanoate |
InChI |
InChI=1S/C11H18O3/c1-9(12)8-11(13)14-10-6-4-2-3-5-7-10/h10H,2-8H2,1H3 |
Clave InChI |
GAEIHYPOJTWYDQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)OC1CCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


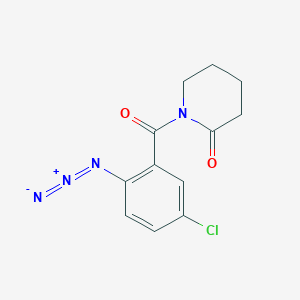
![N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B15160268.png)
![N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide](/img/structure/B15160275.png)
![5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane](/img/structure/B15160281.png)
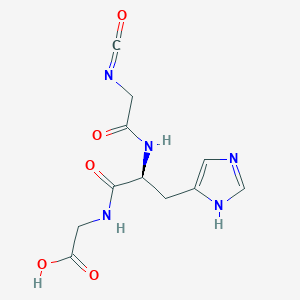
![1-{2-Hydroxy-6-[2-(thiophen-3-yl)ethoxy]phenyl}ethan-1-one](/img/structure/B15160293.png)
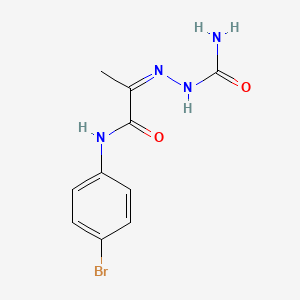
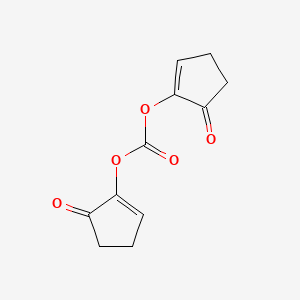
![1H-Indole-3-dodecanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B15160299.png)
![2-[Bis(4-chlorophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B15160306.png)
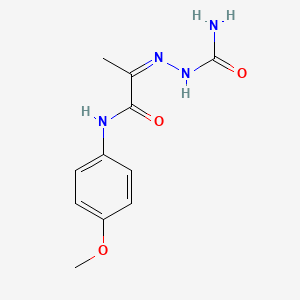
![2-[(Undec-10-enoyl)oxy]but-3-ynoic acid](/img/structure/B15160326.png)
